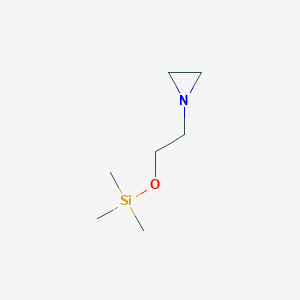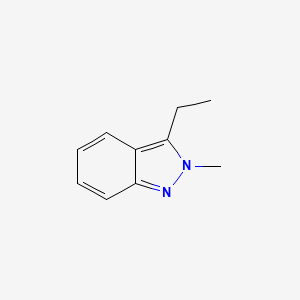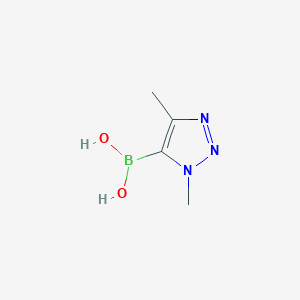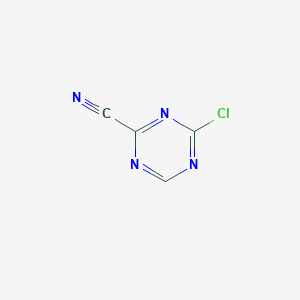![molecular formula C9H10N2 B11922039 3,6-Dimethylimidazo[1,5-A]pyridine](/img/structure/B11922039.png)
3,6-Dimethylimidazo[1,5-A]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylimidazo[1,5-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-A]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of two methyl groups at positions 3 and 6 of the imidazole ring distinguishes it from other imidazo[1,5-A]pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[1,5-A]pyridine derivative.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium methoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated imidazo[1,5-A]pyridine derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethylimidazo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable scaffold in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antiviral agent. Its derivatives are being explored for their activity against various pathogens.
Medicine: Research is ongoing to investigate its potential as an anticancer agent. The compound’s ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry: It is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Its luminescent properties make it suitable for imaging applications.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
- 2,7-Dimethylimidazo[1,2-A]pyridine
- 3,5-Dimethylimidazo[1,2-A]pyridine
- 3,6-Dimethylimidazo[1,2-A]pyridine
Comparison: 3,6-Dimethylimidazo[1,5-A]pyridine is unique due to its specific substitution pattern and the position of the methyl groups. This structural difference can significantly influence its chemical reactivity and biological activity. For example, the presence of methyl groups at positions 3 and 6 can enhance its stability and lipophilicity, making it more suitable for certain applications compared to its analogues.
Propiedades
IUPAC Name |
3,6-dimethylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9-5-10-8(2)11(9)6-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAVXVARCYERMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C2C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
![1-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11921980.png)









![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
